
tert-Butyl 3-formyl-5-nitro-1H-indazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-formyl-5-nitro-1H-indazole-1-carboxylate: is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-formyl-5-nitro-1H-indazole-1-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of tert-butyl indazole-1-carboxylate followed by formylation. The nitration can be achieved using nitric acid and sulfuric acid under controlled temperatures. Formylation is often carried out using formylating agents like Vilsmeier-Haack reagent.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, converting it to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.
Major Products:
Oxidation: tert-Butyl 3-carboxy-5-nitro-1H-indazole-1-carboxylate.
Reduction: tert-Butyl 3-formyl-5-amino-1H-indazole-1-carboxylate.
Substitution: Various alkyl or aryl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology and Medicine: Indazole derivatives, including tert-Butyl 3-formyl-5-nitro-1H-indazole-1-carboxylate, are studied for their potential biological activities. They have shown promise as anti-inflammatory, anticancer, and antimicrobial agents.
Industry: In material science, this compound can be used in the development of new materials with specific electronic or optical properties. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The biological activity of tert-Butyl 3-formyl-5-nitro-1H-indazole-1-carboxylate is primarily due to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The formyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparación Con Compuestos Similares
- tert-Butyl 3-formyl-1H-indole-1-carboxylate
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
- tert-Butyl 1-indolecarboxylate
Uniqueness: tert-Butyl 3-formyl-5-nitro-1H-indazole-1-carboxylate is unique due to the presence of both formyl and nitro groups on the indazole ring. This combination of functional groups provides a unique reactivity profile, making it a versatile intermediate for further chemical transformations.
Propiedades
Fórmula molecular |
C13H13N3O5 |
|---|---|
Peso molecular |
291.26 g/mol |
Nombre IUPAC |
tert-butyl 3-formyl-5-nitroindazole-1-carboxylate |
InChI |
InChI=1S/C13H13N3O5/c1-13(2,3)21-12(18)15-11-5-4-8(16(19)20)6-9(11)10(7-17)14-15/h4-7H,1-3H3 |
Clave InChI |
KGGPYPOKPBMBGU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


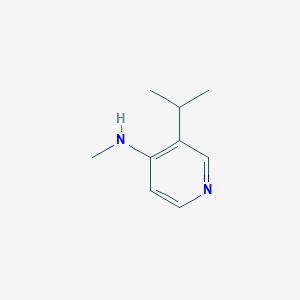
![9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B12955985.png)
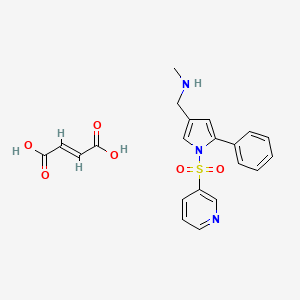
![4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12956010.png)

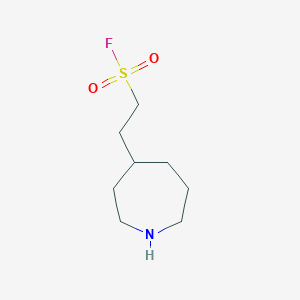
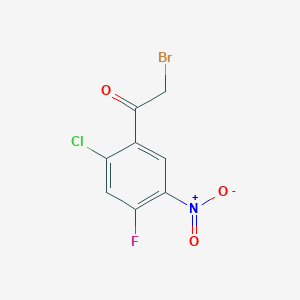
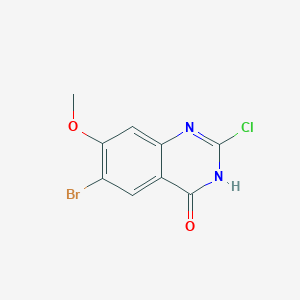
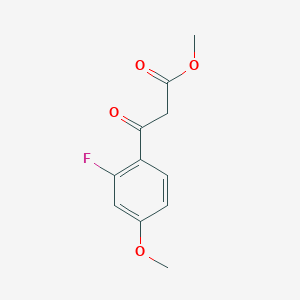

![2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12956043.png)



